Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside
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Description
Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside is a biochemical compound with significant biomedical applications . It is intricately involved in the synthesis of groundbreaking pharmaceuticals . It appears as a white to off-white crystalline powder .
Synthesis Analysis
The synthesis of Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside involves the formation of a new chiral center . The bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation . The product purification can be achieved by simple precipitation without the need for chromatographic separation .Molecular Structure Analysis
The linear formula of Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside is C15H20O5S . It has a molecular weight of 312.38 . The compound has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds .Chemical Reactions Analysis
Benzylidene acetals, such as Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside, have found broad application in synthetic carbohydrate chemistry . They can be opened selectively under reductive conditions to yield either free 4-OH or 6-OH .Physical And Chemical Properties Analysis
Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside has a molecular weight of 312.38 . It has a topological polar surface area of 93.4 . The compound is a white to off-white crystalline powder .Scientific Research Applications
1. Reductive Ring Opening in Carbohydrates
Research by Daragics and Fügedi (2009) highlights the efficient reductive ring opening of 4,6-O-Benzylidene-hexopyranosides using BH3·THF and a catalytic amount of TMSOTf, resulting in high yields of 4-O-benzyl ethers. This process is highly regio- and stereoselective, affording benzyl-type ethers efficiently (Daragics & Fügedi, 2009).
2. Unexpected Product Formation in Reductive Processes
Qin, Cai, and Li (2001) studied the reductive opening of the 4,6-O-benzylidene ring of ethyl 3-O-acetyl 4,6-O-benzylidene β-D-galactopyranothioglycoside, observing an unexpected product where the acetyl group migrated to the 2 OH. This indicates an unusual reaction pathway during reductive processes involving these compounds (Qin, Cai, & Li, 2001).
3. Applications in Anthracyclinone Synthesis
Krohn, Broser, and Heins (1987) demonstrated the use of methyl 4,6-O-benzylidene-2-deoxy-α-d-erythro-hexopyranoside-3-ulose in anthracyclinone synthesis. They successfully produced several adducts useful as chiral building blocks in the synthesis of this important class of compounds (Krohn, Broser, & Heins, 1987).
4. Ring Contraction in Thiopyranosides
Abronina et al. (2018) discovered a pyranose ring contraction method for ethyl 1-thio-β-d-galactopyranosides that proceeds with retention of the aglycon under mildly acidic conditions. This method provides a versatile approach for the synthesis of selectively protected glycosyl donors in both furanose and pyranose forms (Abronina et al., 2018).
5. Beta-Selective O-Glucosidation
Okada et al. (2007) reported that substrates like ethyl 1-thio-2,3,4,6-tetrakis-O-triisopropylsilyl-beta-d-glucopyranoside induced highly beta-selective O-glucosidations. This discovery is significant for conformational control in carbohydrate chemistry, offering new pathways for selective synthesis (Okada et al., 2007).
properties
IUPAC Name |
(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13-,14?,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMMDHDGIYADCQ-BWTKQZKTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside |
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